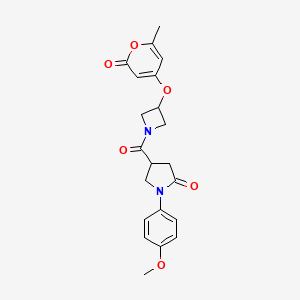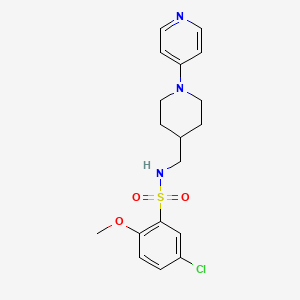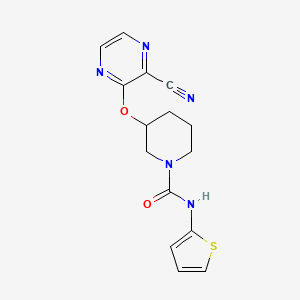![molecular formula C7H7N3OS B2477912 [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1156232-02-8](/img/structure/B2477912.png)
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine” is a compound that contains a thiophene and an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives has been covered in various studies. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a relative of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine, was synthesized using a high-yielding polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga et al., 2018).
- Another study reported the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, which shares a similar synthetic pathway and was characterized using UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques (Shimoga et al., 2018).
Anticancer Potential
- N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally related to the target compound, exhibited significant cytotoxic activity against various cancer cell lines, including A549, HT29, HT1080, and MCF-7 (Ramazani et al., 2014).
- Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety were synthesized and demonstrated anticancer properties against HepG2, Caco-2, and PANC-1 cell lines (Adimule et al., 2014).
Optoelectronic and Sensor Applications
- Thiophene substituted 1,3,4-oxadiazole derivatives were characterized for their potential as aniline sensors, demonstrating their capability in fluorescence quenching and sensing applications (Naik et al., 2018).
- Another study investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, revealing their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Antimicrobial Activity
- A series of novel compounds, including {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, were synthesized and evaluated for antibacterial activity, demonstrating significant activity against various bacterial strains (Rai et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the thiophene nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the lipinski rule, which predicts good absorption or permeation, is followed by similar compounds in molecular prediction studies .
Result of Action
It’s known that thiophene derivatives can have a broad range of biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It’s known that environmental pollutants can interact with similar compounds, potentially affecting their action .
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the future directions for “[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine” could involve further exploration of its potential applications in various fields.
properties
IUPAC Name |
(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYSABXBGCGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2477829.png)

![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)



![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)

![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)